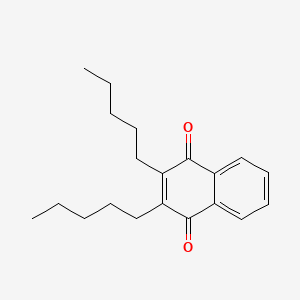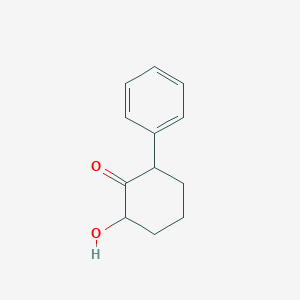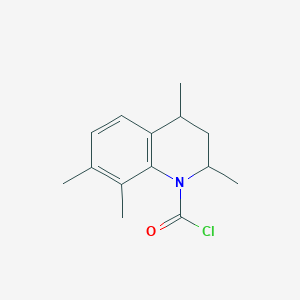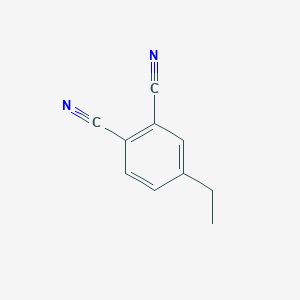
2,3-Dipentyl-1,4-naphthalenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dipentyl-1,4-naphthalenedione is a derivative of naphthoquinone, a class of organic compounds characterized by a naphthalene ring system with two ketone substitutions at the 1 and 4 positions. Naphthoquinones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and some animals . The addition of pentyl groups at the 2 and 3 positions of the naphthalene ring enhances the compound’s lipophilicity and potentially its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dipentyl-1,4-naphthalenedione typically involves the alkylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications. Techniques such as recrystallization and chromatography are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dipentyl-1,4-naphthalenedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones with different substituents.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., AlCl3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction typically produces hydroquinones.
Aplicaciones Científicas De Investigación
2,3-Dipentyl-1,4-naphthalenedione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dipentyl-1,4-naphthalenedione involves its interaction with cellular components. As a quinone derivative, it can participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities, where the compound disrupts cellular processes by causing oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: The parent compound with similar redox properties.
2,3-Dimethoxynaphthalene-1,4-dione: A derivative with methoxy groups instead of pentyl groups.
2-Bromo-1,4-Naphthalenedione: A halogenated derivative with distinct biological activities.
Uniqueness
2,3-Dipentyl-1,4-naphthalenedione is unique due to the presence of the pentyl groups, which enhance its lipophilicity and potentially its biological activity. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to other naphthoquinone derivatives.
Propiedades
| 104582-08-3 | |
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2,3-dipentylnaphthalene-1,4-dione |
InChI |
InChI=1S/C20H26O2/c1-3-5-7-11-15-16(12-8-6-4-2)20(22)18-14-10-9-13-17(18)19(15)21/h9-10,13-14H,3-8,11-12H2,1-2H3 |
Clave InChI |
KUFJZOFVSBKLRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
